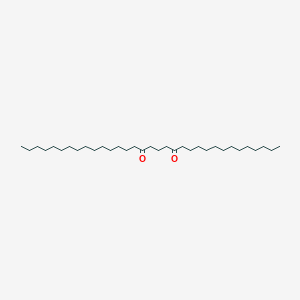
Tritriacontane-14,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tritriacontane-14,18-dione is a long-chain alkane with two oxo groups at positions 14 and 18. This compound belongs to the class of β-diketones, which are characterized by the presence of two ketone groups separated by a single carbon atom. This compound is a derivative of tritriacontane, a hydrocarbon with 33 carbon atoms in its chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tritriacontane-14,18-dione typically involves the oxidation of tritriacontane. This can be achieved through various methods, including the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for the controlled addition of oxidizing agents and precise temperature regulation, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Tritriacontane-14,18-dione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation catalysts.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted diketones or alcohols.
Scientific Research Applications
Tritriacontane-14,18-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying β-diketone chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of specialized materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of tritriacontane-14,18-dione involves its interaction with various molecular targets and pathways. The diketone groups can form complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Hentriacontane-14,16-dione: Another long-chain β-diketone with similar structural features.
Pentatriacontane-14,18-dione: A longer-chain analog with 35 carbon atoms.
Uniqueness: Tritriacontane-14,18-dione is unique due to its specific chain length and the positions of the diketone groups. This structural specificity can influence its chemical reactivity and biological activities, making it distinct from other similar compounds.
Properties
CAS No. |
825629-39-8 |
|---|---|
Molecular Formula |
C33H64O2 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
tritriacontane-14,18-dione |
InChI |
InChI=1S/C33H64O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-29-33(35)31-27-30-32(34)28-25-23-21-19-17-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChI Key |
VOCXPXLPMXQQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CCCC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)



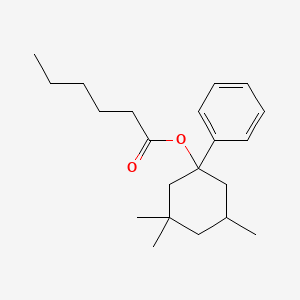
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
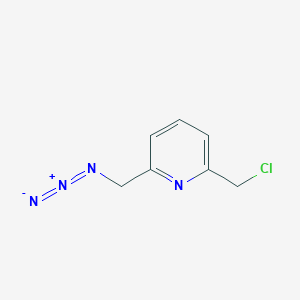
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
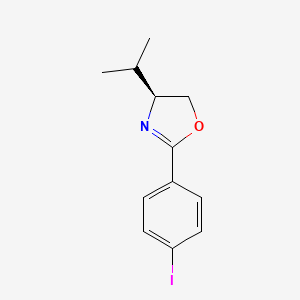
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
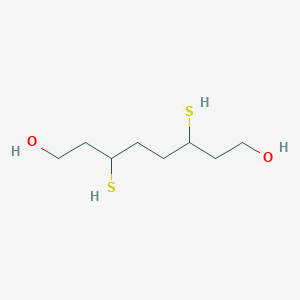
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
